Cas no 2060038-58-4 (8-chloro-5-fluoroisoquinoline-1-carboxylic acid)

8-chloro-5-fluoroisoquinoline-1-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 1-Isoquinolinecarboxylic acid, 8-chloro-5-fluoro-
- 8-chloro-5-fluoroisoquinoline-1-carboxylic acid
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- MDL: MFCD30477889
- インチ: 1S/C10H5ClFNO2/c11-6-1-2-7(12)5-3-4-13-9(8(5)6)10(14)15/h1-4H,(H,14,15)
- InChIKey: SFFKJPNOGDLSKM-UHFFFAOYSA-N
- SMILES: C1(C(O)=O)C2=C(C(F)=CC=C2Cl)C=CN=1
8-chloro-5-fluoroisoquinoline-1-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-320621-0.1g |
8-chloro-5-fluoroisoquinoline-1-carboxylic acid |
2060038-58-4 | 95.0% | 0.1g |
$1244.0 | 2025-03-19 | |
Enamine | EN300-320621-0.5g |
8-chloro-5-fluoroisoquinoline-1-carboxylic acid |
2060038-58-4 | 95.0% | 0.5g |
$1357.0 | 2025-03-19 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01019444-1g |
8-Chloro-5-fluoroisoquinoline-1-carboxylic acid |
2060038-58-4 | 95% | 1g |
¥6951.0 | 2023-03-11 | |
Enamine | EN300-320621-1.0g |
8-chloro-5-fluoroisoquinoline-1-carboxylic acid |
2060038-58-4 | 95.0% | 1.0g |
$1414.0 | 2025-03-19 | |
Enamine | EN300-320621-5g |
8-chloro-5-fluoroisoquinoline-1-carboxylic acid |
2060038-58-4 | 5g |
$4102.0 | 2023-09-04 | ||
Enamine | EN300-320621-5.0g |
8-chloro-5-fluoroisoquinoline-1-carboxylic acid |
2060038-58-4 | 95.0% | 5.0g |
$4102.0 | 2025-03-19 | |
Enamine | EN300-320621-10.0g |
8-chloro-5-fluoroisoquinoline-1-carboxylic acid |
2060038-58-4 | 95.0% | 10.0g |
$6082.0 | 2025-03-19 | |
Enamine | EN300-320621-2.5g |
8-chloro-5-fluoroisoquinoline-1-carboxylic acid |
2060038-58-4 | 95.0% | 2.5g |
$2771.0 | 2025-03-19 | |
Enamine | EN300-320621-0.25g |
8-chloro-5-fluoroisoquinoline-1-carboxylic acid |
2060038-58-4 | 95.0% | 0.25g |
$1300.0 | 2025-03-19 | |
Enamine | EN300-320621-10g |
8-chloro-5-fluoroisoquinoline-1-carboxylic acid |
2060038-58-4 | 10g |
$6082.0 | 2023-09-04 |
8-chloro-5-fluoroisoquinoline-1-carboxylic acid 関連文献
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
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5. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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7. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004
8-chloro-5-fluoroisoquinoline-1-carboxylic acidに関する追加情報
Introduction to 8-Chloro-5-Fluoroisoquinoline-1-Carboxylic Acid (CAS No. 2060038-58-4)
8-Chloro-5-fluoroisoquinoline-1-carboxylic acid (CAS No. 2060038-58-4) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The unique combination of a chloro and fluoro substituent on the isoquinoline ring, along with the carboxylic acid functional group, imparts specific chemical and biological characteristics that make it a promising candidate for various therapeutic applications.
The structure of 8-chloro-5-fluoroisoquinoline-1-carboxylic acid is characterized by a fused benzene and pyridine ring system, with a chlorine atom at the 8-position and a fluorine atom at the 5-position. The carboxylic acid group at the 1-position adds to its reactivity and potential for forming salts or esters, which can be crucial for enhancing its solubility and bioavailability. These structural features contribute to its stability and reactivity, making it an attractive target for drug development.
Recent studies have highlighted the potential of 8-chloro-5-fluoroisoquinoline-1-carboxylic acid in various biological contexts. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent antiviral activity against several RNA viruses, including influenza and coronaviruses. The mechanism of action is believed to involve inhibition of viral replication through interference with key viral enzymes or host cell pathways.
In addition to its antiviral properties, 8-chloro-5-fluoroisoquinoline-1-carboxylic acid has shown promise in cancer research. A study conducted by researchers at the National Cancer Institute demonstrated that this compound can selectively inhibit the growth of certain cancer cell lines, particularly those derived from lung and breast cancers. The mechanism underlying this anticancer activity is thought to involve modulation of signaling pathways involved in cell proliferation and apoptosis.
The pharmacokinetic properties of 8-chloro-5-fluoroisoquinoline-1-carboxylic acid have also been investigated. Studies have shown that it has favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for its potential use as a therapeutic agent. Its high lipophilicity allows it to cross biological membranes efficiently, while its carboxylic acid group can be modified to improve solubility and stability in physiological conditions.
To further enhance its therapeutic potential, researchers are exploring various prodrug strategies for 8-chloro-5-fluoroisoquinoline-1-carboxylic acid. Prodrugs are biologically inactive derivatives that are converted into the active drug within the body through metabolic processes. This approach can improve drug delivery, reduce side effects, and enhance overall efficacy. For example, ester prodrugs have been synthesized to improve the oral bioavailability of this compound.
Clinical trials are currently underway to evaluate the safety and efficacy of 8-chloro-5-fluoroisoquinoline-1-carboxylic acid in treating viral infections and cancer. Early results from phase I trials have shown promising outcomes, with good tolerability and dose-dependent responses observed in patients. These findings underscore the potential of this compound as a novel therapeutic agent.
In conclusion, 8-chloro-5-fluoroisoquinoline-1-carboxylic acid (CAS No. 2060038-58-4) represents a promising compound with diverse biological activities and therapeutic potential. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in the fields of medicinal chemistry and pharmaceutical sciences.
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